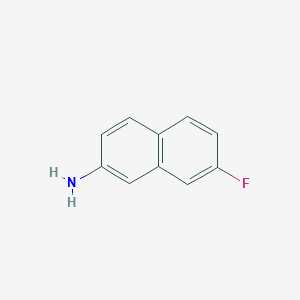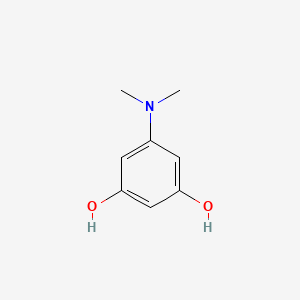
5-(Dimethylamino)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1,3-benzenediol: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to a benzene ring that also contains two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1,3-benzenediol can be achieved through several methods. One common approach involves the dimethylation of 1,3-benzenediol (resorcinol) using dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Dimethylamino)-1,3-benzenediol can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the dimethylamino group can act as an activating group, facilitating reactions with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, acidic or basic catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Dimethylamino)-1,3-benzenediol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to form stable complexes with metal ions. It is also studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including stabilizers, antioxidants, and corrosion inhibitors. It is also employed in the manufacture of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-1,3-benzenediol involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,3-Benzenediol (Resorcinol): Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
4-(Dimethylamino)-1,3-benzenediol: Similar structure but with the dimethylamino group in a different position, leading to different reactivity and properties.
5-(Dimethylamino)-2-hydroxybenzoic acid: Contains a carboxyl group instead of a second hydroxyl group, affecting its acidity and reactivity.
Uniqueness: 5-(Dimethylamino)-1,3-benzenediol is unique due to the presence of both dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form stable complexes with metal ions. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-(dimethylamino)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-9(2)6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2H3 |
Clé InChI |
UPCBSLSRFRFVDL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)

![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
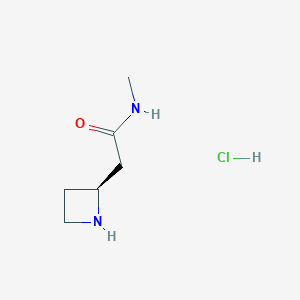
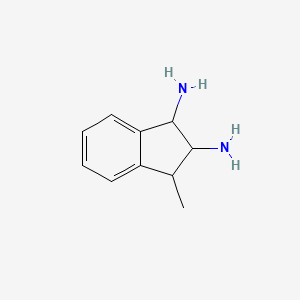
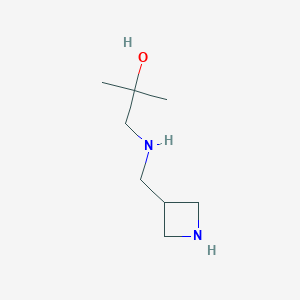
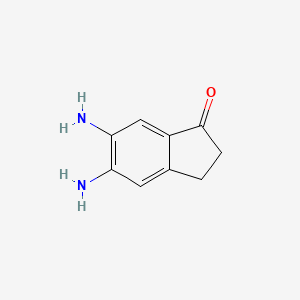
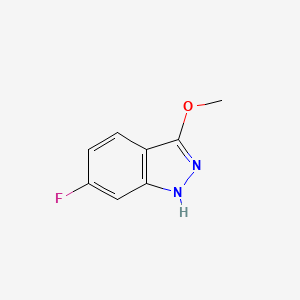

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
